N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N3O5S2 and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activity in Cancer Therapy
Research on compounds with structures similar to the one has demonstrated significant potential in cancer therapy, particularly as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them prime targets for anticancer agents. For instance, derivatives with thieno[2,3-d]pyrimidine scaffolds have shown high potency as dual inhibitors, exhibiting strong inhibitory activities against both human TS and DHFR, suggesting a promising avenue for the development of new anticancer drugs (Gangjee et al., 2008).
Antitumor Activity
Several studies have synthesized and evaluated new derivatives for antitumor activity, finding that certain compounds exhibit potent anticancer properties. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and shown to display potent anticancer activity, comparable to that of doxorubicin, against human cancer cell lines (Hafez & El-Gazzar, 2017). This highlights the potential of such compounds in developing new therapies for various types of cancer.
Antimicrobial Applications
In addition to their potential in cancer therapy, compounds with the thieno[2,3-d]pyrimidine scaffold have shown promising antimicrobial activities. For instance, certain derivatives have been investigated for their antifungal effects, presenting a new avenue for addressing fungal infections that are resistant to traditional treatments (Jafar et al., 2017).
Structural Analysis and Design
The structural analysis of such compounds has contributed significantly to understanding their mode of action and designing more effective inhibitors. Studies involving crystal structures of related compounds provide insights into their binding mechanisms and help in the design of more potent and selective inhibitors (Subasri et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-17-5-3-2-4-16(17)26-22(28)21-15(8-11-32-21)25-23(26)33-13-20(27)24-14-6-7-18-19(12-14)31-10-9-30-18/h2-7,12H,8-11,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGSNCNBIORZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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